molecular formula C12H15BrO3 B1526711 2-Bromo-4-tert-butylphenyl methyl carbonate CAS No. 1233530-91-0

2-Bromo-4-tert-butylphenyl methyl carbonate

Cat. No. B1526711
M. Wt: 287.15 g/mol
InChI Key: CTCBHKRFIIJJOA-UHFFFAOYSA-N
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Description

  • Molecular Weight : 394.334 g/mol .

Synthesis Analysis

The synthesis of this compound involves several steps. One key precursor is 2-Bromo-4-tert-butylphenol (CAS Number: 2198-66-5) . The bromination of the phenol group followed by carbamate formation leads to the desired product.


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-tert-butylphenyl methyl carbonate consists of a tert-butyl group, a bromine atom, and a carbamate moiety. The tert-butyl group provides steric hindrance, affecting reactivity and stability .

properties

IUPAC Name

(2-bromo-4-tert-butylphenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)8-5-6-10(9(13)7-8)16-11(14)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCBHKRFIIJJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-tert-butylphenyl methyl carbonate

Synthesis routes and methods

Procedure details

2-Bromo-4-tert-butyl phenol (15.0 g, 65.5 mmol) and DMAP (400 mg, 3.3 mmol) was dissolved in dichloromethane (75 mL) and triethylamine (18.25 mL, 130.9 mmol), cooled to 0° C., then treated with methyl chloroformate (7.6 mL, 98.2 mmol) and allowed to warm to room temperature over 2 h. The reaction was quenched with water and the layers separated. The aqueous layer was extracted with dichloromethane and the combined organic extracts dried over Na2SO4. The solution was filtered and concentrated in vacuo to yield an oil that was purified by silica gel chromatography (20% ethyl acetate/hexane) to yield 2-bromo-4-tert-butylphenyl methyl carbonate (17 g, 90% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.67 (d, J=2.3 Hz, 1H), 7.47 (dd, J=2.3, 8.5 Hz, 1H), 7.33 (d, J=8.5 Hz, 1H), 3.86 (s, 3H), 1.29-1.26 (m, 9H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.25 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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